Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane (BCP) derivative characterized by a rigid, strained bicyclo[1.1.1]pentane core substituted with a difluoromethoxymethyl group at the 3-position and a methyl ester at the 1-position. This structure combines the steric and electronic effects of the BCP scaffold with the lipophilicity and metabolic stability conferred by the difluoromethoxy moiety.
Properties
Molecular Formula |
C9H12F2O3 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-13-6(12)9-2-8(3-9,4-9)5-14-7(10)11/h7H,2-5H2,1H3 |
InChI Key |
AQAXUXQEBPMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)COC(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core, often starting from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate as a key intermediate. The preparation generally proceeds via:
- Halogenation or activation of the hydroxymethyl group , converting it into a better leaving group (e.g., bromide).
- Introduction of the difluoromethoxy substituent through nucleophilic substitution or radical-mediated difluoromethoxylation.
- Purification and characterization of the final ester product.
This approach leverages the strain and reactivity of the bicyclo[1.1.1]pentane scaffold to enable selective functionalization at the 3-position.
Detailed Synthetic Routes
Route 1: Halogenation Followed by Difluoromethoxylation
- Starting Material: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
- Halogenation: Treatment with bromine (Br₂) and triphenylphosphine converts the hydroxymethyl group into a bromomethyl intermediate.
- Difluoromethoxy Introduction: The bromide intermediate undergoes nucleophilic substitution or radical reaction with difluoromethoxy sources to form the difluoromethoxymethyl group.
- Purification: Flash chromatography or recrystallization to isolate this compound.
This method is supported by patent literature describing analogous transformations on bicyclo[1.1.1]pentane derivatives.
Route 2: One-Pot Difluoromethylation Using Catalysis
- Utilizes Rhodium(II) catalysts such as Rh₂(Oct)₄ combined with reagents like trifluoromethyltrimethylsilane (CF₃TMS) and sodium iodide (NaI).
- This catalytic system promotes the formation of difluorinated bicyclo[1.1.1]pentane derivatives in a one-pot sequence.
- Yields typically range from 36% to 43% after purification by flash chromatography.
- Reaction conditions such as catalyst loading, temperature, and stoichiometry are critical for optimizing yield and selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | Rh₂(Oct)₄ (0.5–2 mol%) | Enhances difluoromethylation efficiency |
| Temperature | Room temperature to 60 °C | Higher temps can increase reaction rate but may reduce selectivity |
| Stoichiometry | Slight excess of CF₃TMS and NaI | Ensures complete conversion of intermediates |
| Solvent | Dichloromethane or tetrahydrofuran | Influences solubility and reaction kinetics |
| Purification Method | Flash chromatography | Removes side products and unreacted starting materials |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: Confirms the presence and environment of bicyclo[1.1.1]pentane protons and the difluoromethoxymethyl substituent.
- ¹³C NMR: Provides carbon framework details, especially the ester carbonyl and substituted carbons.
- ¹⁹F NMR: Critical for verifying the incorporation and chemical environment of fluorine atoms in the difluoromethoxy group.
High-Resolution Mass Spectrometry (HRMS)
- Confirms the molecular weight of the compound (approx. 206.19 g/mol for C9H12F2O3).
- Validates the presence of fluorine atoms and the ester moiety.
Fourier-Transform Infrared Spectroscopy (FTIR)
- Detects characteristic functional groups:
- Carbonyl stretch (C=O) near 1700 cm⁻¹.
- C–O–CF₂ stretch around 1100 cm⁻¹.
X-ray Crystallography (if applicable)
- Provides definitive stereochemical and conformational information of crystalline samples.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere for aromatic rings.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of aromatic rings, allowing it to bind to target proteins and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Structure : Replaces the difluoromethoxymethyl group with a trifluoromethyl (-CF₃) group.
- Properties : Higher lipophilicity (logP) due to the -CF₃ group, with a molecular weight of 194.15 g/mol (vs. 210.16 g/mol for the target compound). Purity ≥97% .
- Applications : Used as a fluorinated building block in agrochemicals and pharmaceuticals.
Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Structure : Features a hydroxymethyl (-CH₂OH) substituent instead of difluoromethoxymethyl.
- Properties : Lower molecular weight (156.18 g/mol) and higher polarity, enabling hydrogen bonding. Synthesized via Grignard reactions or hydrolysis of ester precursors .
- Applications : Intermediate for further functionalization, e.g., conversion to halogenated derivatives .
Methyl 3-(Iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Methyl 3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Structure : Contains a 3-chlorophenyl aromatic substituent.
- Molecular weight: 236.69 g/mol .
Physicochemical and Pharmacokinetic Properties
Research Findings and Challenges
- Synthetic Challenges : Difluoromethoxymethyl group installation requires precise fluorination conditions, often leading to lower yields compared to trifluoromethyl derivatives .
- Stability : The target compound’s ester group may hydrolyze under acidic conditions, necessitating prodrug strategies .
- Biological Performance : BCP derivatives generally exhibit lower cytotoxicity compared to cyclohexane or benzene analogs, making them favorable in lead optimization .
Biological Activity
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its unique bicyclic structure and potential biological activities. This article will explore its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic pentane framework with a difluoromethoxy group, which contributes to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 196.16 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F2O3 |
| Molecular Weight | 196.16 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| CAS Number | 2815546-82-6 |
The biological activity of this compound is primarily attributed to its ability to act as a bioisostere of more conventional pharmacophores, enhancing the potency and selectivity of various biological targets. Its bicyclic structure allows for unique interactions with enzymes and receptors, particularly in the context of drug design aimed at inhibiting specific pathways.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in the degradation of tryptophan and immune regulation. In vitro assays demonstrated that compounds featuring the bicyclo[1.1.1]pentane motif exhibited enhanced potency compared to traditional structures.
- IC50 Values :
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rat models, revealing favorable characteristics such as low clearance (0.2 mL/min/kg) and a long half-life (66 hours). This suggests potential for once-daily dosing regimens in clinical settings .
Case Study 1: IDO1 Inhibition
In a study focused on IDO1 inhibition, researchers synthesized several derivatives of this compound to evaluate their efficacy in blocking IDO1 activity. The results indicated that modifications to the bicyclic core could enhance both potency and metabolic stability:
- Compound A : IC50 = 3.1 nM in HeLa cells.
- Compound B : IC50 = 121 nM in human whole blood assays.
These findings underscore the importance of structural optimization in developing effective IDO inhibitors .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yields?
- Methodological Answer : A common approach involves functionalizing bicyclo[1.1.1]pentane precursors. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate () can be brominated using Br₂ and triphenylphosphine to form intermediates like bromide 26, which undergoes further reactions (e.g., Arbuzov or Strecker reactions) to introduce difluoromethoxy groups. One-pot syntheses using Rh₂(Oct)₄ catalysts and CF₃TMS/NaI have also been reported for analogous difluorinated bicyclo[1.1.1]pentanes, yielding 36–43% after purification by flash chromatography . Optimizing stoichiometry, temperature, and catalyst loading is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Key for confirming substituent positions and fluorine integration. For example, the ¹H-NMR spectrum of methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)bicyclo[1.1.1]pentane-1-carboxylate (Figure S5 in ) resolves bicyclo[1.1.1]pentane protons as distinct multiplets.
- HRMS/FTIR : HRMS validates molecular weight, while FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and difluoromethoxy (C-O-CF₂, ~1100 cm⁻¹) groups .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Enantioselective synthesis often leverages chiral resolution or asymmetric catalysis. For example, Ulrich and Mykhailiuk’s work ( ) used a Strecker reaction with chiral auxiliaries to synthesize bicyclo[1.1.1]pentyl glycine derivatives. Similarly, chiral phosphine ligands () or enzymatic resolution could be adapted for introducing stereocenters. Advanced strategies may involve kinetic resolution during intermediate formation (e.g., aldehyde 28 in ) or asymmetric fluorination .
Q. What are the key challenges in functionalizing the bicyclo[1.1.1]pentane core with difluoromethoxy groups?
- Methodological Answer : The bicyclo[1.1.1]pentane scaffold’s high ring strain and steric hindrance complicate nucleophilic substitutions. Successful functionalization requires:
- Mild conditions : Avoid ring-opening side reactions (e.g., using imidazole as a base in brominations) .
- Electrophilic agents : CF₃TMS/NaI for controlled difluoromethylation .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses ( ).
Q. How does this compound compare to other bicyclo[1.1.1]pentane derivatives in drug design applications?
- Methodological Answer : Its difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs. For example, bicyclo[1.1.1]pentane-based ω-acidic amino acids ( ) show improved binding to glutamate receptors. Computational modeling (e.g., molecular docking) and in vitro assays (e.g., receptor affinity tests) are recommended to evaluate structure-activity relationships (SAR) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for Rh-catalyzed difluoromethylation: How to address variability?
- Analysis : reports yields of 36–43% for similar compounds, lower than typical cross-coupling reactions. Contradictions may arise from:
- Substrate electronic effects : Electron-deficient aryl groups (e.g., bromothiophenes) reduce reactivity.
- Catalyst deactivation : Rh₂(Oct)₄ sensitivity to moisture or impurities.
Applications in Medicinal Chemistry
Q. What methodologies are used to incorporate this compound into bioactive amino acid analogs?
- Methodological Answer :
- Step 1 : Synthesize methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate ( ) via reductive amination or azide-alkyne cycloaddition.
- Step 2 : Couple with Boc-protected amino acids using EDC/HOBt activation ( ).
- Step 3 : Evaluate pharmacokinetic properties (e.g., logP, plasma stability) using LC-MS and in vitro assays .
Safety and Handling
Q. What precautions are necessary when handling intermediates like phosphoryl azides in the synthesis?
- Methodological Answer : Diphenyl phosphoryl azide () is highly toxic. Use:
- Engineering controls : Fume hoods and sealed reaction setups.
- PPE : Nitrile gloves, face shields, and flame-resistant lab coats.
- Waste disposal : Neutralize with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
